molecular formula C24H24N4O4 B2740868 ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 313362-27-5

ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2740868
CAS No.: 313362-27-5
M. Wt: 432.48
InChI Key: KPQDYORAWUMBPS-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
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Biological Activity

Ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and therapeutic potentials based on diverse research findings.

Synthesis

The synthesis of the compound typically involves multi-step reactions that integrate various heterocyclic moieties. The synthetic routes often include the formation of pyrazole and tetrahydropyrimidine derivatives through condensation reactions, which are then modified to yield the desired ethyl ester form. This process has been documented in various studies focusing on similar pyrazole derivatives, emphasizing the importance of optimizing conditions for yield and purity .

Antimicrobial Properties

Research indicates that derivatives containing the pyrazole and tetrahydropyrimidine frameworks exhibit notable antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives possess effective antibacterial properties against a range of Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis, thereby leading to reduced cell viability in cancerous cells .

Trypanocidal Activity

Another significant aspect of its biological activity is its potential against Trypanosoma cruzi, the causative agent of Chagas disease. Research on related pyrazole derivatives indicates promising trypanocidal effects, with some compounds exhibiting higher efficacy than traditional treatments like benznidazole. The structure-activity relationship studies suggest that modifications at specific positions on the pyrazole ring can enhance activity against both trypomastigotes and intracellular amastigotes .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications influence biological activity. Key findings include:

  • Substituents on the Pyrazole Ring : The presence of electron-donating groups (like methoxy) at specific positions enhances antimicrobial and anticancer activities.
  • Tetrahydropyrimidine Core : This moiety appears essential for maintaining bioactivity; modifications that maintain its integrity tend to preserve or enhance activity .
Compound StructureActivity TypeKey Findings
Pyrazole Derivative AAntimicrobialEffective against Gram-positive bacteria
Pyrazole Derivative BAnticancerInduces apoptosis in cancer cell lines
Pyrazole Derivative CTrypanocidalHigher efficacy than benznidazole against T. cruzi

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Anticancer Efficacy : A study demonstrated that a related tetrahydropyrimidine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis via caspase activation pathways .
  • Trypanocidal Mechanism : Another investigation focused on a series of pyrazole derivatives showed that specific modifications could enhance interaction with cruzipain, a key enzyme in T. cruzi metabolism, leading to effective inhibition .

Properties

IUPAC Name

ethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-32-23(29)20-15(2)25-24(30)26-22(20)19-14-28(17-8-6-5-7-9-17)27-21(19)16-10-12-18(31-3)13-11-16/h5-14,22H,4H2,1-3H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQDYORAWUMBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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